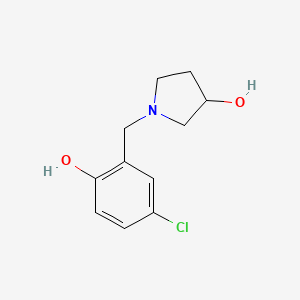

1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol

CAS No.: 2092492-17-4

Cat. No.: VC3118187

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092492-17-4 |

|---|---|

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 1-[(5-chloro-2-hydroxyphenyl)methyl]pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C11H14ClNO2/c12-9-1-2-11(15)8(5-9)6-13-4-3-10(14)7-13/h1-2,5,10,14-15H,3-4,6-7H2 |

| Standard InChI Key | WVHGSLIFJYTGIM-UHFFFAOYSA-N |

| SMILES | C1CN(CC1O)CC2=C(C=CC(=C2)Cl)O |

| Canonical SMILES | C1CN(CC1O)CC2=C(C=CC(=C2)Cl)O |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol features a pyrrolidin-3-ol scaffold connected to a 5-chloro-2-hydroxybenzyl group. The pyrrolidine ring contains a hydroxyl group at the 3-position, creating a chiral center. The benzyl component features two key functional groups: a hydroxyl group at the ortho position and a chlorine atom at the para position relative to the attachment point to the pyrrolidine nitrogen.

This structural arrangement differs significantly from the better-studied 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, where the phenyl ring directly connects to the pyrrolidine nitrogen without a methylene bridge, and the pyrrolidine ring exists as a lactam with a carboxylic acid substituent .

Predicted Physicochemical Properties

Based on the molecular structure, 1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol would likely exhibit the following properties:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Solubility | Moderate water solubility; Good solubility in polar organic solvents | Presence of two hydroxyl groups |

| pKa | ~9-10 for pyrrolidine N; ~9-10 for phenolic OH | Typical values for similar functional groups |

| Lipophilicity | Moderate | Balance between polar hydroxyl groups and lipophilic aromatic ring |

| Hydrogen bonding | Donor and acceptor capabilities | Presence of NH and OH groups |

| Chirality | Present at C-3 of pyrrolidine ring | Asymmetric carbon bearing hydroxyl group |

Structural Relationships to Better-Studied Compounds

Comparison with 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

The target compound shares structural similarities with 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which has been more extensively studied. Key differences include:

-

The presence of a methylene bridge between the aromatic ring and pyrrolidine nitrogen in our target compound

-

The presence of a hydroxyl group at the 3-position instead of a carboxylic acid

-

The absence of a ketone functionality at the 5-position of the pyrrolidine ring

These structural differences would likely result in significantly different biological activities and physicochemical properties .

Comparison with 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Another related compound is 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which differs from our target compound in:

-

The direct attachment of the aromatic ring to the pyrrolidine nitrogen

-

The presence of an additional chlorine atom at the 3-position of the phenyl ring

-

The presence of a carboxylic acid at the 3-position of the pyrrolidine instead of a hydroxyl group

-

The presence of a ketone at the 5-position of the pyrrolidine ring

| Structural Feature | Potential Impact on Biological Activity |

|---|---|

| Phenolic hydroxyl | May contribute to antioxidant activity |

| Chloro substituent | May enhance antimicrobial activity and membrane penetration |

| Pyrrolidin-3-ol scaffold | May influence binding to biological targets differently than pyrrolidinone derivatives |

| Methylene bridge | Increases conformational flexibility compared to direct ring attachment |

Research Context and Limitations

Current Research Gaps

Research on 1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol appears to be limited compared to related compounds such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. This represents a significant research gap, particularly given the potential biological activities this compound might possess based on its structural features.

Analytical Considerations

For future research on 1-(5-Chloro-2-hydroxybenzyl)pyrrolidin-3-ol, several analytical approaches would be valuable:

-

X-ray diffraction analysis to unambiguously determine its three-dimensional structure, similar to studies performed on related compounds

-

NMR spectroscopy to confirm structural features and purity

-

DPPH radical scavenging assays and reducing power assays to evaluate potential antioxidant activity

-

Antimicrobial screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume